molecular formula C7H17ClN2O B1521237 3-Amino-N-(sec-butyl)propanamide hydrochloride CAS No. 1181458-94-5

3-Amino-N-(sec-butyl)propanamide hydrochloride

Cat. No. B1521237
CAS RN: 1181458-94-5
M. Wt: 180.67 g/mol
InChI Key: DVCMCTCDNXRXFM-UHFFFAOYSA-N
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Description

3-Amino-N-(sec-butyl)propanamide hydrochloride, also known as 3-Amino-2-methylpropionamide hydrochloride or AMP hydrochloride, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol. 3-Amino-N-(sec-butyl)propanamide hydrochloride is used as a reagent in organic synthesis and as a starting material for various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It is also used in the synthesis of peptides, proteins, and other biomolecules.

Scientific Research Applications

Aromatase Inhibitors for Cancer Treatment

Compounds structurally related to 3-Amino-N-(sec-butyl)propanamide hydrochloride have been studied for their potential as aromatase inhibitors, which are critical in the treatment of hormone-dependent breast cancer. For instance, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have shown stronger inhibition of human placental aromatase, suggesting their utility in breast cancer treatment by inhibiting estrogen biosynthesis more effectively than existing treatments (Hartmann & Batzl, 1986).

Anticonvulsant Activity

Another area of application for related compounds is in the development of anticonvulsant drugs. For example, sec‐Butyl‐propylacetamide (SPD), a derivative of valproic acid, has shown broad-spectrum antiseizure profiles and unique activity against status epilepticus and organophosphate neuronal damage, highlighting its potential in treating seizure-related disorders and its protective effects against neurotoxic agents (White et al., 2012).

Organic Chemistry and Synthesis

Compounds within this chemical family also serve as key intermediates in organic synthesis, enabling the development of various pharmacologically active molecules. For instance, the synthesis and evaluation of derivatives for their local anesthetic activity demonstrate the role of these compounds in creating new therapeutic options (Saxena et al., 1984).

Molecular Imprinting and Sensor Development

Additionally, derivatives have been utilized in the creation of molecularly imprinted sensors for specific biomarker detection, indicating their importance in diagnostic applications. For example, the development of a molecularly imprinted photo-electrochemical sensor for human epididymis protein 4, based on a polymerized ionic liquid hydrogel and gold nanoparticle/ZnCdHgSe quantum dots composite film, showcases the potential for sensitive and selective disease marker detection in clinical samples (Wang et al., 2017).

properties

IUPAC Name

3-amino-N-butan-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-3-6(2)9-7(10)4-5-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMCTCDNXRXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(sec-butyl)propanamide hydrochloride

CAS RN

1181458-94-5
Record name Propanamide, 3-amino-N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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